molecular formula C19H25ClN2O5S B5385993 ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate

ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate

Cat. No.: B5385993
M. Wt: 428.9 g/mol
InChI Key: KSBTWXVUJGAJJR-UHFFFAOYSA-N
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Description

Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with an ethyl ester group, a sulfonyl group attached to a chlorophenyl ring, and a prolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Chlorophenyl Ring: The chlorophenyl ring can be attached through nucleophilic substitution reactions.

    Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and acid catalysts.

    Prolyl Group Addition: The prolyl group can be added through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring or the piperidine ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted piperidine or chlorophenyl derivatives.

    Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-{1-[(4-methylphenyl)sulfonyl]prolyl}piperidine-4-carboxylate: Similar structure but with a methyl group instead of a chlorine atom.

    Ethyl 1-{1-[(4-bromophenyl)sulfonyl]prolyl}piperidine-4-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom.

    Ethyl 1-{1-[(4-fluorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate: Similar structure but with a fluorine atom instead of a chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 1-[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O5S/c1-2-27-19(24)14-9-12-21(13-10-14)18(23)17-4-3-11-22(17)28(25,26)16-7-5-15(20)6-8-16/h5-8,14,17H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBTWXVUJGAJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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